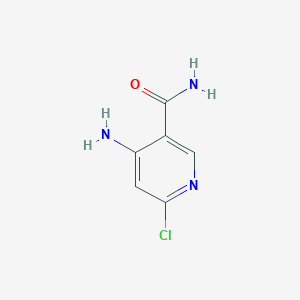

4-Amino-6-chloronicotinamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H6ClN3O |

|---|---|

Molekulargewicht |

171.58 g/mol |

IUPAC-Name |

4-amino-6-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-4(8)3(2-10-5)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |

InChI-Schlüssel |

LYCZIQFDLJZWEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1Cl)C(=O)N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Chloronicotinamide

General Strategies for Pyridine (B92270) Derivative Synthesis

The pyridine ring, being electron-deficient, has a unique reactivity profile that allows for several strategic approaches to its functionalization.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of pyridine rings, particularly when they are substituted with good leaving groups and electron-wthdrawing groups. Due to the electron-withdrawing nature of the nitrogen atom, the carbon atoms at the 2- and 4-positions are electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the 2- and 4-positions. For a substitution to occur, a suitable leaving group, typically a halide, must be present on the ring. The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, though the rate-determining step is often the initial nucleophilic attack.

Metal-halogen exchange is a fundamental and widely utilized transformation in organometallic chemistry for the preparation of functionalized aromatic and heterocyclic compounds. This reaction involves the conversion of an organic halide into an organometallic species by treatment with an electropositive metal, most commonly organolithium reagents like n-butyllithium or sec-butyllithium. The exchange is typically very fast, especially for aryl iodides and bromides. The resulting organometallic intermediate (e.g., a lithiated pyridine) is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce a variety of functional groups. This method is particularly valuable for creating carbon-carbon bonds or for introducing heteroatoms at positions that are not accessible through other means. The regioselectivity of the exchange is dictated by the position of the halogen on the pyridine ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation, and subsequent functionalization, of substituted aromatic and heterocyclic rings. The technique relies on the presence of a "directing metalation group" (DMG) on the ring. A DMG is a functional group containing a heteroatom (e.g., -CONR₂, -OR, -NHCOR) that can coordinate to an organolithium base. This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction over other potentially acidic protons. For pyridine derivatives, which can undergo competitive nucleophilic addition by organolithium reagents, lithium amide bases such as lithium diisopropylamide (LDA) are often used. The position of the DMG dictates the site of metalation; for instance, a substituent at the 3-position of a pyridine ring will typically direct metalation to the 4-position. This method provides a highly predictable way to introduce substituents adjacent to an existing functional group.

Targeted Synthesis of the 4-Amino-6-chloronicotinamide Core

The specific synthesis of this compound requires a multi-step approach where the chlorine and amino groups are introduced onto a nicotinamide (B372718) framework with precise regiocontrol. A plausible and efficient synthetic route involves starting with a pre-functionalized precursor, such as 4,6-dichloronicotinamide, and performing a selective amination.

Achieving the desired 6-chloro substitution pattern is a critical step. While various methods exist for the chlorination of pyridines, creating a specific isomer can be challenging. A common strategy involves the conversion of a hydroxyl group to a chlorine atom. For instance, 6-hydroxynicotinic acid can be synthesized and subsequently chlorinated. Reagents like phosphorus oxychloride (POCl₃) are widely used to replace hydroxyl groups on heterocyclic rings with chlorine atoms. This reaction is effective for converting pyridones (hydroxypyridines) into their corresponding chloropyridines.

Another viable precursor is 6-chloronicotinic acid. Synthetic methods for this intermediate have been developed, including the cobalt-catalyzed oxidation of 2-chloro-5-methylpyridine with oxygen in a chlorobenzene solvent chemicalbook.comgoogle.com. This approach provides direct access to the required chlorinated scaffold.

| Reaction | Substrate | Reagents/Conditions | Product | Yield | Reference |

| Oxidation | 2-Chloro-5-methylpyridine | Cobalt acetate (catalyst), O₂, Chlorobenzene, 80°C | 6-Chloronicotinic acid | Not specified | chemicalbook.comgoogle.com |

| Chlorination | 6-Hydroxynicotinic acid | Phosphorus oxychloride (POCl₃), Heat | 6-Chloronicotinic acid | High | google.com |

Once 6-chloronicotinic acid is obtained, it can be converted to the corresponding amide, 6-chloronicotinamide, through standard methods such as activation to an acid chloride followed by reaction with ammonia. Further chlorination at the 4-position, if necessary, could then be explored, or a precursor already containing two chlorine atoms, such as 4,6-dichloronicotinamide, can be used chemshuttle.comnih.govbldpharm.com.

The final key step in the synthesis is the regioselective introduction of the amino group at the 4-position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted precursor like 4,6-dichloronicotinamide. In such a molecule, both the C4 and C6 positions bear a leaving group (chlorine). However, the C4 position is generally more activated towards nucleophilic attack. This enhanced reactivity is due to the combined electron-withdrawing effects of the ring nitrogen para to the C4 position and the carboxamide group at the C3 position, which can stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

The reaction involves treating 4,6-dichloronicotinamide with an ammonia source, such as aqueous or alcoholic ammonia, often at elevated temperatures. The nucleophilic ammonia selectively displaces the chlorine atom at the 4-position, leaving the chlorine at the 6-position intact. This selectivity is a cornerstone of the synthetic strategy. Similar selective aminations have been demonstrated in related heterocyclic systems. For example, the synthesis of a 4-amino-trichloropyridine derivative was achieved by the selective ammonolysis of a tetrachloropyridine precursor at room temperature, a reaction catalyzed by a copper salt google.com.

| Reaction | Substrate | Reagents/Conditions | Product | Yield | Reference (Analogous) |

| Ammonolysis | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | Liquid Ammonia, Cuprous chloride (catalyst), Isopropanol, Room Temp. | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 77.4% | google.com |

| Monoamination | 4,6-Dichloropyrimidine | Adamantane-containing amines, Dioxane, 100°C | 4-Amino-6-chloropyrimidine derivatives | 60-98% | nih.gov |

By applying these principles, the treatment of 4,6-dichloronicotinamide with ammonia is expected to proceed with high regioselectivity to furnish the desired this compound.

Amide Functionalization at the 3-Position

The amide moiety at the 3-position of the pyridine ring in this compound is a key functional group that can be subjected to various chemical modifications to generate a library of derivatives. While direct functionalization of the primary amide can be challenging, N-alkylation or N-arylation represents a common strategy. These reactions typically require activation of the N-H bond, often by using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl or aryl halide.

Another approach involves the hydrolysis of the amide to its corresponding carboxylic acid, 4-Amino-6-chloronicotinic acid, which can then be re-functionalized with a diverse range of amines using standard peptide coupling protocols. This two-step process offers greater flexibility in introducing various substituents on the amide nitrogen, thereby enabling the synthesis of a wide array of N-substituted this compound analogs.

Synthesis of Key Precursors and Advanced Intermediates

The efficient synthesis of this compound and its derivatives relies heavily on the availability of key precursors and advanced intermediates. The following sections detail the synthetic routes to these essential building blocks.

A significant precursor for the synthesis of nicotinamide derivatives is 4-amino-2-chloronicotinaldehyde. A documented synthetic pathway for this compound begins with 2-chloro-4-fluoropyridine. This starting material is economically advantageous due to its relatively low cost.

The synthesis involves a two-step process:

Formylation of 2-chloro-4-fluoropyridine : In an anaerobic environment, 2-chloro-4-fluoropyridine is reacted with lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran. This is followed by the addition of dimethylformamide (DMF) to introduce the aldehyde group at the 3-position, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde. The use of LDA is noted for its relative safety in this synthetic context.

Amination of the intermediate : The resulting 2-chloro-4-fluoropyridine-3-carbaldehyde is then subjected to amination. This is achieved by reacting the intermediate with a mixture of 1,4-dioxane and aqueous ammonia (typically 25-28% concentration), which displaces the fluorine atom at the 4-position with an amino group to produce the final product, 4-amino-2-chloronicotinaldehyde.

This pathway provides a practical and safe route for the preparation of this key aldehyde intermediate, which is crucial for further transformations.

The conversion of the aldehyde group in intermediates like 4-Amino-2-chloronicotinaldehyde to a carboxylic acid is a fundamental oxidative transformation required for the eventual formation of the nicotinamide structure. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.

Given the presence of an amino group on the pyridine ring, mild oxidation conditions are often preferred to avoid side reactions. Several methods are suitable for the oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids:

Potassium Permanganate (KMnO₄) : A strong and common oxidizing agent, though its reactivity requires careful control to prevent over-oxidation or degradation of the pyridine ring.

Jones Reagent (CrO₃ in aqueous sulfuric acid) : A powerful oxidant effective for converting aldehydes to carboxylic acids. libretexts.org The reaction typically proceeds with good yields at room temperature. libretexts.org The mechanism involves the formation of a gem-diol intermediate upon addition of water to the aldehyde, which is then oxidized. libretexts.org

Oxone® (Potassium peroxymonosulfate) : This reagent provides a mild, efficient, and simple protocol for the oxidation of aldehydes and can be a valuable alternative to metal-mediated oxidations. organic-chemistry.org

Sodium Perborate in Acetic Acid : This system is an effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org

Aerobic Oxidation : N-heterocyclic carbene (NHC) organocatalysts can facilitate the aerobic oxidation of various aldehydes, including heteroaromatic ones, under mild conditions using oxygen from the air. organic-chemistry.org Another catalyst-free approach involves photoinduced aerobic oxidation in water, presenting a green and efficient method. acs.org

The selection of the optimal method for oxidizing 4-Amino-2-chloronicotinaldehyde to 4-Amino-2-chloronicotinic acid would necessitate consideration of functional group compatibility, particularly the presence of the amino and chloro substituents.

The final step in the synthesis of this compound from its carboxylic acid precursor, 4-Amino-6-chloronicotinic acid, is the formation of the primary amide. This transformation can be accomplished through several well-established protocols.

One common method involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then reacted with ammonia to form the desired amide. google.com

Alternatively, a wide range of coupling reagents, frequently used in peptide synthesis, can facilitate the direct amidation of the carboxylic acid. google.comresearchgate.net These reagents activate the carboxyl group in situ, allowing for a direct reaction with an amine source. This approach is often preferred due to its milder reaction conditions and broader functional group tolerance. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Name | Acronym | Activating Agent Type | By-products | Notes |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. google.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea derivative | By-product is easily removed during aqueous workup. researchgate.net |

| 1-Hydroxybenzotriazole | HOBt | Additive | - | Often used with carbodiimides like EDC to suppress side reactions and reduce racemization. researchgate.net |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Hexamethylphosphoramide (HMPA) | Highly efficient but produces a carcinogenic by-product. |

These methods provide a versatile toolkit for the synthesis of the target amide and its N-substituted derivatives from the corresponding carboxylic acid precursor. google.comresearchgate.net

Derivatization and Scaffold Modifications for Analog Development

The this compound scaffold can be further elaborated to construct more complex molecular architectures, particularly fused heterocyclic systems. This is a common strategy in medicinal chemistry to explore new chemical space and develop analogs with novel properties.

A versatile approach to building fused ring systems involves the initial conversion of a nicotinamide derivative into a chalcone-like intermediate (an α,β-unsaturated ketone). This can be achieved by first introducing an acetyl group onto the pyridine ring, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. researchgate.netwikipedia.org This chalcone intermediate then serves as a key building block for subsequent cyclization reactions.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. libretexts.org A classical synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. libretexts.orgresearchgate.netwikipedia.org The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate in a solvent like ethanol, often with a catalytic amount of acid such as acetic acid. researchgate.netresearchgate.net This condensation reaction leads to the formation of the dihydropyrazole ring. wikipedia.orgresearchgate.net

Table 2: General Conditions for Pyrazoline Synthesis from Chalcones

| Reactants | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| Chalcone, Hydrazine Hydrate | Acetic Acid / Methanol | Reflux for 5 hours | 1,3,5-trisubstituted-1H-pyrazole libretexts.org |

| Chalcone, Thiosemicarbazide | Acetic Acid / Ethanol | Reflux | Pyrazoline-1-thiocarboxamides researchgate.net |

Oxazines: 1,3-Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. orgsyn.org These structures can also be synthesized from chalcone intermediates. The reaction of a chalcone with urea in the presence of a base, such as ethanolic sodium hydroxide, leads to the formation of the 1,3-oxazine ring system. organic-chemistry.orggoogle.com This cyclization provides a straightforward method to access these fused heterocyclic structures. organic-chemistry.orggoogle.com

Table 3: General Conditions for 1,3-Oxazine Synthesis from Chalcones

| Reactants | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| Chalcone, Urea | Ethanolic NaOH | Stirring for 2-3 hours at room temperature | Substituted 1,3-Oxazine organic-chemistry.org |

Thiazines: Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. google.com Similar to pyrazolines and oxazines, thiazine derivatives can be prepared from chalcones. The condensation of a chalcone with thiourea in an ethanolic solution of potassium hydroxide is a common method for synthesizing 1,3-thiazine derivatives. This reaction provides a versatile route to incorporate a sulfur atom into the heterocyclic framework.

Table 4: General Conditions for 1,3-Thiazine Synthesis from Chalcones

| Reactants | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| Chalcone, Thiourea | Aqueous KOH / Ethanol | - | 1,3-Thiazine derivative |

| Chalcone, Phenylthiourea | Aqueous KOH / Ethanol | - | N-phenyl-1,3-Thiazine derivative |

Through these condensation and cyclization reactions, the this compound scaffold can be effectively utilized as a starting point for the development of a diverse range of fused heterocyclic analogs.

Bioisosteric Replacement Strategies (e.g., Azo to Oxadiazole)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or enhancing its biological activity. acs.org For derivatives of nicotinamide, this approach has been effectively utilized to explore new chemical space and improve molecular characteristics. acs.orgnih.gov

One key strategy involves the replacement of linker groups within molecules. For instance, in complex nicotinamide derivatives, an amide bond or an azo bridge (–N=N–) can be substituted with other functional groups that mimic their spatial arrangement and electronic properties. acs.org A common bioisosteric replacement for an amide or azo group is the oxadiazole ring. nih.gov Specifically, 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) isomers are frequently employed as they can replicate the planarity and dipole moment of an amide bond. nih.gov This substitution can lead to improved metabolic stability and bioavailability. nih.gov

In a study on nicotinamide-based fungicides, the azo-bridge of azobenzene-boscalid analogues was replaced with bioisosteres like amide, ether, and oxadiazole groups to enhance structural diversity and biological activity. acs.org This highlights a plausible strategy for modifying derivatives of this compound, where the core structure could be linked to other fragments via bioisosteric groups instead of simple amide or azo linkers.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhanced membrane permeability and bioavailability |

| Azo (-N=N-) | Oxadiazole | Increased structural diversity, potential for enhanced activity |

| Azo (-N=N-) | Amide | Alteration of hydrogen bonding capabilities |

Introduction of Diverse Functional Groups and Side Chains

The this compound scaffold contains multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups and side chains. The amino group (at C4) and the chlorine atom (at C6) are primary sites for such functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chlorine atom. For example, in related 2,6-dichloronicotinamides, the chlorine at the 6-position can be substituted by reacting the compound with nucleophiles like sodium methoxide or methylamine to introduce methoxy or methylamine groups, respectively. nih.govacs.org This approach is directly applicable to this compound, enabling the introduction of various alkoxy, alkylamino, or other heteroatomic nucleophiles at the C6 position.

Furthermore, the amino group at C4 can be modified. While direct alkylation can be challenging, acylation or related transformations are feasible. For instance, related aminopyridines can undergo reactions with acid chlorides or other acylating agents to form amide derivatives. researchgate.net This allows for the extension of side chains from the amino group, providing a route to a diverse library of N-functionalized compounds.

| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group | Reference Analogy |

|---|---|---|---|---|

| C6-Chloro | Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) | 6-Methoxy | nih.gov |

| C6-Chloro | Nucleophilic Aromatic Substitution | Methylamine (CH₃NH₂) | 6-Methylamino | nih.gov |

| C4-Amino | Acylation | Acetyl Chloride | 4-Acetamido | researchgate.net |

| C4-Amino | Reductive Amination (with aldehydes) | Aldehyde + Reducing Agent | 4-Alkylamino | nih.gov |

Catalytic Approaches in Synthesis

Modern catalytic methods offer powerful tools for the synthesis and modification of heterocyclic compounds like this compound. Copper- and palladium-catalyzed reactions are particularly prominent in this context.

Copper-Catalyzed Transformations for Amino Group Introduction

Copper-catalyzed reactions are well-established for forming C-N bonds, particularly in the synthesis of aminopyridines. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to introduce amino groups onto a pyridine ring by reacting a halopyridine with an amine. More contemporary methods utilize various copper catalysts and nitrogen sources.

An efficient, ligand-free method for the synthesis of aminopyridyl carboxylates involves a copper(I)-catalyzed Ullmann-type coupling of halopyridyl carboxylates with sodium azide (NaN₃) as the amino source. researchgate.net This reaction proceeds via an azide intermediate, which is then reduced in a one-pot domino reaction to yield the corresponding amino-substituted pyridine. This strategy represents a plausible route for synthesizing aminonicotinamides from their corresponding halo-precursors. Research has also demonstrated the use of copper nanoparticles (CuNPs) and copper-containing metal-organic frameworks (Cu-MOFs) as effective catalysts for the amination of 2-halopyridines with various amines. researchgate.net

| Catalyst System | Amino Source | Substrate Type | Key Features |

|---|---|---|---|

| CuI | Sodium Azide (NaN₃) | Halopyridyl Carboxylates | Ligand-free, one-pot domino reaction |

| Cu-MOFs / Ligand | Alkylamines | 2-Halopyridines | Effective for substrates with electron-withdrawing groups |

| Copper Nanoparticles (CuNPs) | Sterically Hindered Amines | 2-Halopyridines | Successful with challenging amine substrates |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in heterocyclic chemistry. youtube.com The chlorine atom at the C6 position of this compound makes it a suitable substrate for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for creating C-C bonds. A regioselective Suzuki coupling has been developed for 2,6-dichloronicotinamide, where a palladium catalyst preferentially reacts at the C2 position, directed by chelation to the amide group. acs.org While this specific regioselectivity is for the C2 position, the principle demonstrates that the chlorine atom on the nicotinamide ring is reactive under these conditions. By analogy, the C6-chloro position of this compound could be coupled with various aryl or alkyl boronic acids to introduce diverse substituents. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. acs.orgmdpi.com

The Buchwald-Hartwig amination offers another powerful palladium-catalyzed method, this time for forming C-N bonds. This reaction could be used to couple the C6-chloro position with a wide range of primary or secondary amines, providing an alternative to classical SNAr reactions, especially for less nucleophilic amines.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product | Reference Analogy |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | C-C (Aryl) | 4-Amino-6-aryl-nicotinamide | acs.org |

| Heck Coupling | Alkene | C-C (Alkenyl) | 4-Amino-6-alkenyl-nicotinamide | youtube.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 4-Amino-6-(dialkylamino)-nicotinamide | youtube.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 4-Amino-6-alkynyl-nicotinamide | mdpi.com |

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) spectroscopy would be instrumental in confirming the identity and purity of 4-Amino-6-chloronicotinamide by identifying the chemical shifts, multiplicities, and integrals of its protons. The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons and the protons of the amino and amide functional groups.

The pyridine (B92270) ring of this compound possesses two aromatic protons. Due to the electron-withdrawing effects of the chlorine atom and the amide group, and the electron-donating effect of the amino group, these protons would appear as distinct singlets in the downfield region of the spectrum, typically between δ 6.0 and 8.5 ppm. The proton at the C-2 position is expected to resonate at a lower field than the proton at the C-5 position due to the deshielding influence of the adjacent nitrogen atom and the amide group.

The amino (-NH₂) group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. Similarly, the amide (-CONH₂) protons would also present as two distinct signals or a single broad singlet, typically in the range of δ 7.0-8.5 ppm. The exchange of these protons with deuterium (B1214612) in a solvent like D₂O would lead to the disappearance of their signals, a common method for their identification.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.0 - 8.5 | Singlet (s) |

| H-5 | ~6.5 - 7.0 | Singlet (s) |

| -NH₂ | Broad, variable | Singlet (s) |

| -CONH₂ | Broad, variable | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group.

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups. The carbon atom bonded to the chlorine atom (C-6) and the carbon atom bonded to the amino group (C-4) would be significantly affected. The carbonyl carbon of the amide group is expected to appear at the most downfield position, typically in the range of δ 165-175 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum, generally between δ 100 and 160 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~110 - 115 |

| C-4 | ~155 - 160 |

| C-5 | ~105 - 110 |

| C-6 | ~145 - 150 |

| C=O | ~165 - 170 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that would be suitable for analyzing this compound, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺. This would allow for the direct determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, enabling the determination of the elemental composition of this compound with a high degree of confidence. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+H]⁺ and [M+H+2]⁺ ions appearing in an approximate 3:1 ratio.

LC-QTOF-MS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This technique would be invaluable for the analysis of this compound in complex matrices, allowing for its separation from impurities and simultaneous confirmation of its identity through accurate mass measurement. Furthermore, by inducing fragmentation, tandem mass spectrometry (MS/MS) experiments within the QTOF instrument could provide valuable structural information by analyzing the fragmentation pattern of the parent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands would include:

N-H stretching vibrations from the amino (-NH₂) and amide (-CONH₂) groups, typically appearing as one or more bands in the region of 3100-3500 cm⁻¹. The primary amine would likely show two bands in this region.

C=O stretching vibration from the amide group, which would be a strong, sharp absorption band in the range of 1650-1690 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration , which would likely appear in the fingerprint region, below 800 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -NH₂ and -CONH₂ | 3100 - 3500 | N-H Stretch |

| C=O (Amide) | 1650 - 1690 | C=O Stretch |

| Pyridine Ring | 1400 - 1600 | C=C and C=N Stretch |

| C-Cl | < 800 | C-Cl Stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

Without experimental crystallographic data, it is not possible to generate the specific data tables and detailed research findings requested for this section. Further experimental investigation would be necessary to elucidate the crystal structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide a theoretical framework for examining electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Fukui functions are another set of descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While DFT studies have been conducted on analogous compounds like 6-aminonicotinamide and other nicotinamide (B372718) derivatives, specific calculations detailing the HOMO-LUMO gap or Fukui plots for 4-Amino-6-chloronicotinamide are absent from the literature. researchgate.netdergipark.org.tr

Table 1: Illustrative DFT-Calculated Global Reactivity Parameters for a Nicotinamide Derivative (Note: This data is for a different nicotinamide derivative and is provided for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.543 |

| LUMO Energy | -2.128 |

| Energy Gap (HOMO-LUMO) | 4.415 |

This table demonstrates the type of data generated from DFT calculations for a related compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other charged species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For related aminonicotinamide compounds, MEP maps typically show negative potential around the nitrogen and oxygen atoms and positive potential near the amino group hydrogens. However, specific MEP maps for this compound have not been published.

Prediction of Spectroscopic Properties

Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) are often performed using DFT. These predicted spectra can be compared with experimental data to confirm the molecular structure. For the related compound 6-aminonicotinamide, theoretical vibrational frequencies were calculated and compared with experimental FT-IR and micro-Raman spectra. researchgate.net Similar detailed spectral predictions for this compound are not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a compound and the stability of its interactions with biological targets, such as proteins. An MD simulation can reveal how a ligand adapts its shape within a binding pocket and the dynamic nature of the hydrogen bonds and other interactions that stabilize the complex. While MD simulations have been crucial in studying the binding of various nicotinamide-based inhibitors to their target enzymes, no such studies have been reported specifically for this compound. nih.gov

Molecular Docking for Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level.

Analysis of Binding Interactions with Target Enzyme Active Sites

Docking studies can elucidate how a ligand like this compound might fit into the active site of a target enzyme. The analysis of the docked pose reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. For instance, in studies of other nicotinamide derivatives targeting enzymes like VEGFR-2, docking has identified crucial hydrogen bonds with residues like Cys919 and Asp1046, and hydrophobic interactions within the kinase pocket. nih.gov Without specific docking studies performed on this compound, its potential binding modes and interactions with any specific protein target remain hypothetical.

Calculation of Binding Energies (e.g., MM/GBSA)

The calculation of binding energy is a critical step in assessing the potential of a small molecule to interact with a biological target, such as a protein receptor or enzyme. A favorable binding energy suggests a stable interaction, which is often a prerequisite for therapeutic activity. One of the most widely used methods for estimating the binding free energy of a ligand to its target is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.

The MM/GBSA method combines the molecular mechanics energies of the system with a continuum solvation model to calculate the free energy of binding. The process typically begins with a molecular dynamics (MD) simulation of the ligand-protein complex in an explicit solvent environment. This simulation allows the complex to explore various conformational states, providing a dynamic picture of the interaction.

From the resulting trajectory of the MD simulation, snapshots of the complex are taken at regular intervals. For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex is the free energy of the ligand-protein complex.

G_receptor is the free energy of the receptor alone.

G_ligand is the free energy of the ligand alone.

Each of these free energy terms is further broken down into several components:

G = E_MM + G_solv

Where:

E_MM represents the molecular mechanics energy in the gas phase, which includes internal energies (bond, angle, and dihedral energies) as well as van der Waals and electrostatic interactions.

G_solv is the solvation free energy, which is composed of a polar and a nonpolar contribution. The polar part is often calculated using the Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).

For a hypothetical study of this compound, one would first need to identify a relevant biological target. Following the identification of the target, an MD simulation of the this compound-target complex would be performed. The MM/GBSA method would then be applied to the trajectory to calculate the binding free energy. A strongly negative ΔG_bind would suggest a high affinity of this compound for its target.

Table 1: Hypothetical MM/GBSA Binding Energy Components for a Ligand

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -30.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -44.6 |

This table represents an example of MM/GBSA results and is not based on actual experimental data for this compound.

Pharmacophore Modeling for Ligand Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points between a ligand and its target, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups.

There are two main approaches to pharmacophore modeling: ligand-based and structure-based.

Ligand-based pharmacophore modeling is used when the three-dimensional structure of the target is unknown. This method relies on a set of known active molecules to derive a common pharmacophore model that explains their biological activity.

Structure-based pharmacophore modeling , on the other hand, is employed when the crystal structure of the target protein is available. The model is generated by analyzing the key interactions between the ligand and the active site of the protein.

For this compound, a structure-based approach would be preferable if a relevant target structure is known. The key chemical features of this compound that could contribute to a pharmacophore model include:

Hydrogen Bond Donors: The amino group and the amide group.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the amide group.

Aromatic Ring: The pyridine ring.

By analyzing the interactions of these features within the binding site of a target, a 3D pharmacophore model can be constructed. This model can then be used as a query to screen large compound libraries for novel molecules with the desired chemical features and spatial arrangement, potentially leading to the discovery of new and more potent compounds.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Group |

| Hydrogen Bond Donor | Amino (-NH2), Amide (-NH-) |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Amide Oxygen |

| Aromatic Ring | Pyridine Ring |

In Silico Prediction of Molecular Interactions (e.g., P-glycoprotein Substrate Potential, Cytochrome P450 Inhibition)

In silico prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a crucial aspect of early-stage drug discovery. Two key proteins involved in drug metabolism and disposition are P-glycoprotein (P-gp) and the cytochrome P450 (CYP) family of enzymes.

P-glycoprotein Substrate Potential:

P-glycoprotein is an efflux transporter that plays a significant role in limiting the absorption and tissue penetration of many drugs. nih.gov Compounds that are substrates of P-gp are actively pumped out of cells, which can lead to reduced bioavailability and therapeutic efficacy. Predicting whether a compound is a P-gp substrate is therefore of high importance.

Various in silico models, often based on quantitative structure-activity relationships (QSAR) or machine learning algorithms, have been developed to predict P-gp substrate potential. nih.gov These models are trained on large datasets of known P-gp substrates and non-substrates and use molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to make predictions. For this compound, its physicochemical properties would be calculated and used as input for such a predictive model. The output would indicate the likelihood of the compound being a P-gp substrate.

Cytochrome P450 Inhibition:

The cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.govnih.gov Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism of another, potentially leading to adverse effects. nih.govmdpi.com Therefore, predicting the potential of a compound to inhibit CYP enzymes is a critical safety assessment.

Similar to P-gp substrate prediction, in silico models for CYP inhibition are widely used. nih.gov These models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). The models are built using large datasets of known inhibitors and non-inhibitors and employ various machine learning techniques. To assess this compound, its chemical structure would be used to generate a set of molecular descriptors, which would then be fed into a pre-trained model to predict its inhibitory activity against different CYP isoforms.

Table 3: Example of In Silico ADME Predictions for a Hypothetical Compound

| Property | Prediction |

| P-gp Substrate | Likely |

| CYP1A2 Inhibition | Non-inhibitor |

| CYP2C9 Inhibition | Inhibitor |

| CYP2D6 Inhibition | Non-inhibitor |

| CYP3A4 Inhibition | Inhibitor |

This table provides an illustrative example of in silico predictions and does not represent actual data for this compound.

Biological Activities and Molecular Mechanisms of Action Preclinical in Vitro Investigations

Modulation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Activity

No in vitro studies detailing the modulation of NNMT activity by 4-Amino-6-chloronicotinamide were identified. The following subsections describe general principles of NNMT and inhibition mechanisms studied with other molecules.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism and epigenetic regulation. scispace.com It catalyzes the methylation of nicotinamide (NAM) and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the universal methyl donor. scispace.com This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (1-MNA). researchgate.net By consuming NAM, NNMT can influence the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in energy metabolism. scispace.comnih.gov Similarly, by consuming SAM, the primary methyl donor in cells, NNMT activity can impact the cellular methylation potential, affecting epigenetic processes. nih.gov The enzyme's expression varies by tissue, and its upregulation has been associated with several pathological conditions, including metabolic disorders and cancer, making it a therapeutic target. scispace.comresearchgate.net

There are no specific data available describing this compound as a suicide substrate for NNMT.

However, research has identified other compounds, such as 4-chloropyridine and 4-chloronicotinamide (B1582929) , as the first NNMT-targeted suicide substrates. nih.govacs.orgumassmed.edumdpi.com This mechanism involves the enzyme's own catalytic activity to generate a reactive molecule that irreversibly inactivates it. scispace.comnih.gov These compounds are accepted as substrates by NNMT, which methylates the pyridine (B92270) nitrogen. nih.govnih.govacs.org This N-methylation significantly enhances the electrophilicity of the carbon at the 4-position, making it susceptible to nucleophilic attack. nih.govacs.orgumassmed.edu The activated intermediate then forms a covalent bond with a non-catalytic cysteine residue (C159) within the enzyme, leading to its inactivation. nih.govnih.govacs.org This strategy is considered highly specific because the inhibitor is generated at the active site of the target enzyme. nih.gov

No studies were identified that describe a covalent inhibition strategy for NNMT involving this compound.

The mechanism of suicide substrates like 4-chloronicotinamide is a form of covalent inhibition. nih.gov The process relies on the enzyme transforming a substrate into a reactive species that covalently binds to it. nih.govnih.gov For 4-chloronicotinamide, after the NNMT-catalyzed N-methylation, the resulting N-methyl-4-chloronicotinamide becomes a potent electrophile. nih.govnih.gov This activated product then forms a covalent, irreversible bond with the thiol group of cysteine-159, which lies adjacent to the active site. nih.govnih.gov This covalent modification ultimately inactivates the enzyme. nih.gov This mechanism-based inactivation is distinct from the action of simple reversible inhibitors. scispace.comnih.gov

While NNMT is known to be involved in the metabolism and detoxification of xenobiotics, particularly in the liver, no research was found specifically linking this compound to this pathway. mdpi.com The enzyme can methylate a variety of pyridine-containing compounds, a function that contributes to the biotransformation and subsequent elimination of foreign substances from the body. mdpi.com

Epigenetic Regulation Mechanisms

No preclinical in vitro data exists that directly investigates the modulation of DNA methylation pathways by this compound.

The activity of NNMT is intrinsically linked to epigenetic regulation through its consumption of the universal methyl donor, SAM. nih.gov The product of the NNMT reaction, SAH, is a known inhibitor of DNA methyltransferases (DNMTs). Therefore, high NNMT activity can alter the intracellular SAM/SAH ratio, which in turn can influence global DNA methylation patterns. nih.gov A decrease in this ratio can lead to the inhibition of DNMTs and result in DNA hypomethylation. This connection positions NNMT as a key regulator at the interface of cellular metabolism and the epigenetic machinery that governs gene expression. scispace.com

Histone Deacetylase (HDAC) Inhibition

Based on a comprehensive review of the available scientific literature, there are no specific preclinical in vitro studies that have investigated or reported the direct inhibitory activity of this compound on histone deacetylases (HDACs). Consequently, no data on its potential to induce histone hyperacetylation or its selectivity profile against different HDAC isoforms is available for this specific compound.

Enzyme Inhibition Profiles

While derivatives of the this compound scaffold have been synthesized and evaluated as potential cholinesterase inhibitors, there is no direct preclinical in vitro data available in the reviewed literature regarding the inhibitory activity of the unmodified this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, IC50 values for the parent compound have not been reported.

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

IC50: The half maximal inhibitory concentration.

The compound this compound has been utilized as a foundational chemical structure for the development of novel Syk kinase inhibitors. However, direct preclinical in vitro studies quantifying the inhibitory potency of the parent compound, this compound, against Syk kinase are not present in the accessible scientific literature. As a result, there is no reported IC50 value to include for this specific molecule.

Table 2: Syk Kinase Inhibition Data for this compound

| Enzyme | IC50 Value |

|---|---|

| Syk Kinase | Data not available |

IC50: The half maximal inhibitory concentration.

Receptor Binding and Signaling Modulation

The chemokine receptors CXCR1 and CXCR2 are G-protein-coupled receptors predominantly expressed on neutrophils. They play a crucial role in mediating the inflammatory response by guiding neutrophil migration, a process known as chemotaxis, to sites of inflammation. Inhibition of these receptors is a therapeutic strategy for a variety of inflammatory diseases. Currently, there is no available scientific literature detailing any interaction between this compound and the CXCR1 or CXCR2 receptors, nor are there studies on its potential to inhibit chemotaxis.

The Kᵥ7.2/3 (or KCNQ2/3) voltage-gated potassium channels are key regulators of neuronal excitability. Openers of these channels can reduce excessive neuronal firing, making them valuable targets for the treatment of conditions like epilepsy. While various small molecules have been identified as Kᵥ7.2/3 channel openers, research has not yet been published that evaluates the activity of this compound on these specific potassium channels.

Antimicrobial and Antifungal Mechanisms

Nicotinamide and its derivatives have been a source of investigation for new antimicrobial and antifungal agents. These compounds can exert their effects through various mechanisms, including the disruption of metabolic pathways or inhibition of essential enzymes in pathogens. For instance, some novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown moderate antifungal activities against plant pathogens like Gibberella zeae and Fusarium oxysporum nih.gov. However, specific studies detailing the antimicrobial or antifungal properties and the precise molecular mechanisms of this compound have not been reported in the existing scientific literature.

Agrochemical Activity and Plant Interactions

The development of effective and specific pesticides is crucial for agriculture. Nicotinamide-based compounds, such as boscalid, are known commercial fungicides that act as SDH inhibitors. Research into novel carboxylic acid amides has identified compounds with significant activity against phytopathogenic fungi mdpi.com. Despite the potential for this class of compounds in agrochemical applications, there is no specific data available from published studies on the pesticidal action of this compound against any plant pathogens.

Research on this compound in Plant Growth Regulation Remains Undisclosed

Initial investigations into the biological activities and molecular mechanisms of the chemical compound this compound have not yielded publicly available preclinical in vitro data regarding its specific mechanisms of plant growth regulation.

Comprehensive searches of existing scientific literature and research databases did not reveal any studies detailing the effects of this compound on plant cellular processes, such as cell division, elongation, or differentiation. Consequently, there is no information to construct a detailed analysis of its potential role as a plant growth regulator.

The established mechanisms of plant growth regulation primarily involve well-known phytohormones such as auxins, cytokinins, gibberellins, abscisic acid, and ethylene. nih.govmdpi.comnih.govnih.gov These compounds influence a wide array of developmental processes, from seed germination to fruit ripening, through complex signaling pathways. nih.govnih.gov For instance, cytokinins are pivotal for cell division and shoot formation, while auxins are crucial for root development and cell elongation. nih.govmdpi.com

Any novel compound with purported plant growth-regulating properties would need to be evaluated through a series of preclinical in vitro investigations to elucidate its mechanism of action. Such studies would typically involve bioassays to determine its effects on plant tissues, cells, or protoplasts, and further molecular studies to identify its cellular targets and signaling pathways.

At present, information regarding such investigations for this compound is not available in the public domain. Therefore, its specific interactions with plant biological systems and its mechanisms of action in regulating plant growth remain unknown. Further research and publication of findings are necessary to understand the potential applications of this compound in agriculture or horticulture.

Structure Activity Relationship Sar Investigations

Impact of Core Scaffold Modifications on Biological Activity

The nicotinamide (B372718) scaffold, a derivative of pyridine-3-carboxamide, is a versatile building block in medicinal chemistry, known for its presence in the coenzyme vitamin B6 family and numerous biologically active compounds nih.gov. Modifications to this core ring system can significantly alter the biological activity of the resulting molecules.

Studies on various nicotinamide derivatives have demonstrated that alterations to the pyridine (B92270) ring are a key area for structural modification mdpi.com. For instance, the introduction of a diarylamine-modified scaffold to nicotinamide derivatives has been explored to create novel fungicides that act as succinate dehydrogenase inhibitors nih.gov. This indicates that the core pyridine carboxamide structure can be appended with larger, flexible heterocyclic systems to modulate its interaction with biological targets.

Furthermore, research on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors has highlighted the importance of the aminopyridine core for inhibitory activity nih.govresearchgate.net. The spatial arrangement of the amino and carboxamide groups on the pyridine ring is critical for establishing the necessary interactions within the enzyme's active site. Any modification that alters this fundamental arrangement is likely to have a profound impact on the compound's biological profile.

The fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives further underscores the adaptability of the pyridine ring to substitution. The structure-activity relationships of these compounds were found to be heavily dependent on the nature and position of substituents on the pyridine ring mdpi.com. This suggests that the 4-amino-6-chloro substitution pattern in 4-Amino-6-chloronicotinamide is a critical determinant of its specific biological effects, and any changes to this pattern, such as moving the amino or chloro group to different positions, would likely result in a significantly different pharmacological profile.

Table 1: Impact of Core Scaffold Modifications on Biological Activity of Related Nicotinamide Derivatives This table is illustrative and based on general findings for nicotinamide derivatives.

| Modification | General Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Addition of a diarylamine scaffold | Altered target specificity (e.g., fungicidal activity) | Nicotinamide derivatives |

| Alteration of substituent positions on the pyridine ring | Significant change in inhibitory potency | Aminopyridine carboxamides |

| Fusion with other heterocyclic rings | Potential for enhanced or novel biological activities | General heterocyclic chemistry |

| Replacement of pyridine with a different heterocycle | Loss or significant alteration of original activity | General medicinal chemistry |

Role of Substituent Groups (Amino, Chlorine, Carboxamide) on Molecular Recognition and Target Binding

The substituent groups on the this compound scaffold, namely the 4-amino group, the 6-chloro group, and the 3-carboxamide group, each play a distinct and crucial role in molecular recognition and binding to biological targets.

The Amino Group: The 4-amino group is a key feature of many biologically active pyridine derivatives. In studies of aminopyridine carboxamides, the amino group often acts as a crucial hydrogen bond donor, interacting with specific residues in the target protein's active site nih.govresearchgate.net. Its position on the pyridine ring is critical for orienting the molecule correctly for optimal binding. Research on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which are structurally analogous, has shown that modifications at the 4-amino position, such as methylation, can markedly increase binding affinity for certain receptors like the dopamine D2 receptor nih.gov. This highlights the sensitivity of the target's binding pocket to the nature of the amino substituent.

The Chlorine Group: The presence of a chlorine atom at the 6-position of the nicotinamide ring is expected to have a significant impact on the compound's electronic properties and its ability to form specific interactions. Halogen bonding is an increasingly recognized interaction in drug design, where the chlorine atom can act as an electrophilic region and interact with nucleophilic pockets in a protein. SAR studies on 6-chloro-1-phenylbenzazepines have indicated that the presence of a 6-chloro group can enhance affinity for the D1 dopamine receptor nih.gov. In the context of pyridine carboxamide derivatives investigated as urease inhibitors, a chloro group at the meta position of the pyridine ring resulted in the most potent inhibition in the carbothioamide series mdpi.com. This suggests that the 6-chloro substituent in this compound likely contributes to target binding through favorable electronic and steric interactions.

Table 2: Role of Substituent Groups in Molecular Recognition This table is illustrative and based on findings for structurally related compounds.

| Substituent Group | Position | Probable Role in Target Binding | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Amino | 4 | Hydrogen bond donor, orientation of the molecule | Aminopyridine carboxamide inhibitors of JNK-1; Methylation increases affinity in benzamide derivatives nih.gov |

| Chlorine | 6 | Electronic modulation, potential for halogen bonding, steric interactions | Enhanced D1R affinity in 6-chloro-1-phenylbenzazepines nih.gov; Potent urease inhibition with a meta-chloro group mdpi.com |

| Carboxamide | 3 | Hydrogen bond donor and acceptor, key anchoring point | Essential for binding in PARP family proteins nih.gov |

Side Chain Engineering and Linker Variations on Pharmacological Profile

While direct studies on side chain engineering of this compound are limited, the principles can be inferred from related compound classes. The carboxamide group provides a convenient attachment point for various side chains and linkers, which can be used to modulate the pharmacological profile of the parent molecule.

The synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, where different alkylamino side chains were introduced, demonstrated that the nature of these side chains significantly influenced the biological activity, including cytotoxicity and antineoplastic effects nih.gov. The most active compounds in this series were those with smaller alkylamino groups at the 5-position, indicating a specific steric and electronic requirement for the side chain.

In the development of nicotinamide derivatives as antifungal agents, various substituents were introduced on the nitrogen of the carboxamide group mdpi.com. The resulting N-substituted nicotinamides showed a range of activities, with the lead compound, 4-amino-N-(3-isopropylphenyl)nicotinamide, exhibiting potent antifungal properties. This highlights how side chain engineering can be used to fine-tune the activity and selectivity of the nicotinamide scaffold.

The introduction of linkers to create dimeric or multimeric structures is another strategy that can impact the pharmacological profile. This approach can lead to compounds with increased affinity and altered selectivity due to the ability to interact with multiple binding sites simultaneously. While not directly demonstrated for this compound, this is a common strategy in rational drug design.

Stereochemical Influence on Activity and Specificity

Stereochemistry can play a profound role in the biological activity of chiral molecules. If a chiral center is introduced into the structure of this compound, for example, through modifications of a side chain attached to the carboxamide nitrogen, it is highly likely that the resulting enantiomers or diastereomers will exhibit different pharmacological properties.

A compelling example of this is seen in the study of 4-amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide. The optical resolution of a racemic mixture of this compound led to a dramatic divergence in the pharmacological profile of the enantiomers. The (R)-enantiomer displayed strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist nih.gov. This demonstrates that the three-dimensional arrangement of atoms is critical for specific receptor recognition and that different stereoisomers can have distinct therapeutic potentials.

Although the parent molecule this compound is achiral, any derivative that incorporates a stereocenter would require careful stereochemical control and evaluation to fully understand its activity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities rsc.org. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding the SAR of a compound series in a three-dimensional context.

A 3D-QSAR study on aminopyridine carboxamides as JNK-1 inhibitors successfully developed a highly predictive CoMFA model nih.govresearchgate.net. This model was based on the docking conformations of the compounds in the JNK-1 active site and was able to rationalize the structural requirements for inhibitory activity. The contour maps generated from the CoMFA analysis provided a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and other properties would be favorable or unfavorable for activity. Such models are invaluable for designing new, more potent inhibitors.

For this compound, a similar QSAR approach could be employed if a series of analogs with known biological activities were available. The process would involve:

Data Set Preparation: A series of this compound analogs with a range of biological activities would be selected.

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common scaffold or a docked conformation.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or other physicochemical properties (for CoMSIA) would be calculated around the aligned molecules.

Statistical Analysis: Partial least squares (PLS) or other statistical methods would be used to correlate the calculated descriptors with the biological activities, generating a QSAR equation.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

The resulting validated QSAR model could then be used to predict the activity of newly designed this compound derivatives before their synthesis.

Rational Design Principles Derived from SAR Studies

The culmination of SAR and QSAR investigations is the derivation of rational design principles that can guide the synthesis of new molecules with improved properties. Based on the analysis of structurally related compounds, several design principles can be proposed for the optimization of this compound derivatives.

Scaffold Hopping and Bioisosteric Replacement: The pyridine ring can be replaced with other heterocycles to explore new chemical space and potentially discover novel biological activities. Similarly, the substituent groups can be replaced with bioisosteres to fine-tune the compound's properties. For example, the 6-chloro group could be replaced with a trifluoromethyl group to alter the electronic profile while maintaining steric bulk.

Structure-Based Design: If the 3D structure of the biological target of this compound is known, structure-based design can be employed semanticscholar.org. This involves docking the compound into the active site of the target and identifying opportunities for improving interactions. For instance, if there is an unoccupied hydrophobic pocket in the active site, a hydrophobic group could be added to a side chain on the carboxamide nitrogen to fill this pocket and increase binding affinity.

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of active this compound analogs dovepress.comresearchgate.netdntb.gov.uanih.govnih.gov. This model would define the essential 3D arrangement of chemical features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This pharmacophore can then be used as a query to screen virtual libraries for new compounds with the desired features.

Fragment-Based Design: The this compound scaffold can be considered as a starting fragment. Small chemical fragments can be identified that bind to adjacent sites on the target protein, and these can then be linked to the parent scaffold to create more potent inhibitors.

Optimization of Physicochemical Properties: Rational design also involves optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This can be achieved by modifying the structure to improve solubility, metabolic stability, and cell permeability, without compromising the desired biological activity.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop new chemical entities with enhanced potency, selectivity, and drug-like properties.

Applications in Advanced Heterocyclic Chemistry and Materials Science

Building Block for Complex Organic Synthesis and Heterocyclic Annulations

The utility of 4-Amino-6-chloronicotinamide as a building block is centered on its capacity to participate in various coupling and condensation reactions. Organic chemists leverage the distinct reactivity of the amino and chloro groups to construct more complex heterocyclic systems. The chloro atom at the 6-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. This feature is particularly valuable in the strategic assembly of polyfunctionalized pyridine (B92270) derivatives.

In the field of heterocyclic annulations, which involves the formation of a new ring fused to the existing heterocyclic structure, this compound can be a critical starting material. The amino group can act as a nucleophile to initiate ring-closing reactions with appropriate bifunctional reagents. For instance, it can be acylated and subsequently cyclized to form fused pyrimidopyridine or other related bicyclic systems. These complex heterocyclic scaffolds are often of interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

The general reactivity of aminopyridines and chloropyridines provides a framework for understanding the potential synthetic pathways involving this compound. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while also directing the regioselectivity of such reactions. Conversely, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds at that position.

| Reaction Type | Role of this compound | Potential Products |

| Nucleophilic Aromatic Substitution | Electrophilic pyridine ring | Substituted aminopyridines |

| Transition-Metal Cross-Coupling | Aryl halide source | Biaryl compounds, functionalized pyridines |

| Acylation/Cyclization | Nucleophilic amino group | Fused heterocyclic systems (e.g., pyrimidopyridines) |

Utilization in Novel Material Development

The application of this compound in materials science is an emerging area of research. The structural features of the molecule, particularly the presence of hydrogen bond donors (the amino and amide groups) and acceptors (the pyridine nitrogen and amide carbonyl), make it a candidate for the construction of supramolecular assemblies and coordination polymers. These non-covalent interactions can guide the self-assembly of the molecules into well-defined, ordered structures with potentially interesting photophysical or electronic properties.

Furthermore, the ability to functionalize the pyridine ring at the 6-position allows for the incorporation of this moiety into larger polymeric structures. For example, following a substitution or coupling reaction to introduce a polymerizable group, this compound derivatives could be used as monomers in the synthesis of novel polymers. The resulting materials would feature the aminonicotinamide unit as a repeating element, which could impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metal ions. The development of such materials is still in its early stages, but the versatility of the this compound scaffold suggests a promising future in this field.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Molecular Probes for Biological Systems

The inherent ability of the nicotinamide (B372718) structure to interact with the NAD+ binding sites of various enzymes makes the 4-Amino-6-chloronicotinamide scaffold an attractive foundation for creating next-generation molecular probes. These probes are essential tools for studying complex biological systems, allowing researchers to visualize, quantify, and track the activity of specific enzymes or pathways in living cells.

Future development in this area could involve:

Fluorophore Conjugation: Modifying the 4-amino group or the amide functionality to attach fluorescent dyes. This would create probes that can report on the location and activity of target enzymes, such as Poly(ADP-ribose) polymerases (PARPs), through techniques like fluorescence microscopy and flow cytometry.

Biotinylation and Affinity-Based Probes: Attaching biotin or other affinity tags to the scaffold would enable the identification and isolation of novel protein targets. By using the this compound core to bind to nicotinamide-binding proteins, researchers can pull down these proteins from cell lysates and identify them via mass spectrometry, potentially uncovering new enzymatic functions or drug targets.

Photoaffinity Labeling: Incorporating photoreactive groups into the molecule would allow for the creation of probes that can be permanently cross-linked to their target protein upon exposure to UV light. This technique provides a powerful method for definitively identifying the direct binding partners of the compound within a complex biological milieu.

The development of such probes based on the this compound core would significantly aid in the functional elucidation of enzymes involved in critical cellular processes like DNA repair, signaling, and metabolism.

Strategies for Enhanced Target Selectivity and Specificity

A primary challenge in drug discovery is designing molecules that interact with a single desired target to avoid off-target effects. The nicotinamide scaffold is known to bind to a wide range of NAD+-utilizing enzymes. Therefore, a key research direction for this compound will be the rational design of derivatives with enhanced selectivity for specific enzyme isoforms, such as different members of the PARP family or sirtuins.

Strategies to achieve this include:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling of a target enzyme's active site, medicinal chemists can design modifications to the this compound structure. By altering substituents on the pyridine (B92270) ring, the molecule can be tailored to exploit subtle differences in the amino acid composition of the binding sites between different enzymes, thereby increasing selectivity. nih.gov

Bioisosteric Replacement: The concept of bioisosterism, which involves substituting one functional group for another with similar physicochemical properties, can be applied to fine-tune the binding profile of the compound. nih.govu-tokyo.ac.jpresearchgate.netnih.gov For example, replacing the chlorine atom with other halogen or cyano groups, or modifying the amide group, could alter the electronic and steric properties of the molecule to favor binding to one target over another. nih.govu-tokyo.ac.jpresearchgate.netnih.gov

The table below illustrates a hypothetical example of how systematic modifications to a core scaffold, such as this compound, could be used to tune selectivity between two related enzymes, Enzyme A and Enzyme B.

| Compound | R1 (Position 4) | R2 (Position 6) | Enzyme A IC₅₀ (nM) | Enzyme B IC₅₀ (nM) | Selectivity (Fold, B/A) |

|---|---|---|---|---|---|

| Parent (this compound) | -NH₂ | -Cl | 150 | 300 | 2 |

| Derivative 1 | -NHCH₃ | -Cl | 120 | 500 | 4.2 |

| Derivative 2 | -NH₂ | -F | 200 | 250 | 1.25 |

| Derivative 3 | -NH₂ | -CF₃ | 50 | 2500 | 50 |

This data is illustrative and does not represent actual experimental results.

Exploration of Novel Biological Targets and Therapeutic Modalities

While nicotinamide analogs are well-known as PARP inhibitors, the vast number of NAD+-dependent enzymes in the human body suggests that derivatives of this compound could have therapeutic potential against a range of other targets. Future research will likely explore these untapped possibilities.

Potential novel targets and modalities include:

Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in aging, metabolism, and inflammation. The this compound scaffold could be adapted to create selective inhibitors or even activators of specific sirtuin isoforms (SIRT1-7), offering potential treatments for metabolic disorders, neurodegenerative diseases, and age-related conditions.

Inhibitors of NAD+-Consuming Enzymes in Immunity: Enzymes like CD38 and CD73, which consume NAD+ to regulate immune responses, are emerging as important targets in immuno-oncology. Developing inhibitors based on the this compound core could prevent the depletion of NAD+ in the tumor microenvironment, thereby enhancing the efficacy of anti-tumor immune responses.

Targeting Metabolic Pathways: The related compound 6-aminonicotinamide is known to inhibit 6-phosphogluconate dehydrogenase, an enzyme in the pentose phosphate pathway, leading to ATP depletion in cancer cells. nih.gov Further investigation of this compound and its derivatives could uncover unique modulatory effects on metabolic enzymes, providing new avenues for cancer therapy or treating metabolic diseases. nih.gov

By systematically exploring the chemical space around the this compound core, researchers can aim to discover new biological activities and develop first-in-class therapeutics for a variety of diseases.

Q & A